N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
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Overview
Description
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide typically involves the reaction of 3,5-dimethylbenzenesulfonamide with 4-aminobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
- N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide
- N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-furamide
Uniqueness
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and a methylbenzamide moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H22N2O3S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15-12-16(2)14-19(13-15)24-28(26,27)20-10-8-18(9-11-20)23-22(25)21-7-5-4-6-17(21)3/h4-14,24H,1-3H3,(H,23,25) |
InChI Key |
PSLLKQLPQDCCLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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